molecular formula C24H23N3O5S B1662636 N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide CAS No. 330829-30-6

N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide

Número de catálogo B1662636
Número CAS: 330829-30-6
Peso molecular: 465.5 g/mol
Clave InChI: KVQVEZQDNHMQJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide”, also known as MRT10, is an antagonist of the Smoothened (Smo) receptor. It has an IC50 value of 0.64 μM in a luciferase reporter assay. It also inhibits bodipy-cyclopamine binding to the murine Smo receptor (IC50 = 0.5 μM) when expressed in HEK293 cells .


Molecular Structure Analysis

The molecular formula of this compound is C24H23N3O5S, and its molecular weight is 465.52 . The exact structure can be found in the MOL file with the MDL Number MFCD02734587 .


Physical And Chemical Properties Analysis

This compound is a white to tan powder that is soluble in DMSO at concentrations of 15mg/mL or higher. It should be stored at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis of complex organic compounds. For instance, Hanusek et al. (2006) described the acylation and subsequent sodium methoxide-catalyzed ring closure of similar compounds to produce quinazoline-thiones, highlighting the compound's role in the synthesis of heterocyclic chemicals (Hanusek, Drabina, Sedlák, & Rosa, 2006). Similarly, Piper et al. (1982) investigated the use of N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide derivatives in the synthesis of methotrexate esters and peptides, demonstrating its utility in producing biologically active compounds (Piper, Montgomery, Sirotnak, & Chello, 1982).

Pharmacological Studies

Several studies have explored the pharmacological potential of compounds structurally similar to N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide. For instance, Ravinaik et al. (2021) synthesized and evaluated the anticancer activity of benzamide derivatives, underscoring the therapeutic potential of these compounds in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Additionally, Marzi et al. (2019) synthesized new N-benzoyl-N'-triazine thiourea derivatives, investigating their antibacterial activity and highlighting the compound's relevance in antimicrobial research (Marzi, Pourshamsian, Hatamjafari, Shiroudi, & Oliaey, 2019).

Analytical and Material Science

In the field of analytical chemistry and material science, compounds like N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide are used for studying chemical interactions and properties. Saeed & Simpson (2012) investigated the crystal structure of a similar benzamide derivative, contributing to the understanding of molecular interactions in solid-state chemistry (Saeed & Simpson, 2012).

Mecanismo De Acción

Target of Action

MRT-10, also known as N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide or N-[(3-Benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide, primarily targets the GSPT1 . GSPT1 is a key regulator of protein synthesis and is a therapeutic vulnerability of MYC-driven tumors .

Mode of Action

MRT-10 interacts with GSPT1, a translation termination factor, and induces its degradation . This interaction disrupts the protein synthesis process, particularly in cells with high MYC expression .

Biochemical Pathways

The primary biochemical pathway affected by MRT-10 is the protein translation pathway. MYC-driven tumors are known to be addicted to protein translation, and the up-regulation of MYC dysregulates key cellular processes such as ribosome biogenesis and protein synthesis . By degrading GSPT1, MRT-10 disrupts this pathway, thereby inhibiting the growth of MYC-driven tumors .

Pharmacokinetics

This suggests that MRT-10 can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted. The oral bioavailability of MRT-10 indicates its potential for convenient administration and broad distribution in the body .

Result of Action

The primary result of MRT-10’s action is the degradation of GSPT1, leading to the disruption of protein synthesis in MYC-driven tumors . This results in preferential antiproliferative activity in high N-MYC cell lines . In other words, MRT-10 effectively inhibits the growth of these cancer cells .

Action Environment

The action of MRT-10 is influenced by the cellular environment, particularly the level of MYC expression. Cells with high MYC expression are more sensitive to the action of MRT-10 . .

Safety and Hazards

The compound has been classified with the hazard codes Xi and N. It has the signal word “Danger” and the hazard statements H318-H410. The precautionary statements are P273-P280-P305+P351+P338-P501 .

Propiedades

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQVEZQDNHMQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980483
Record name N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide

CAS RN

6384-24-3, 330829-30-6
Record name N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330829-30-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide

Q & A

Q1: What is the mechanism of action for MRT-10 and its downstream effects?

A1: MRT-10 acts as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway [, , ]. By inhibiting Smo, MRT-10 disrupts the Hh pathway, leading to downstream effects such as the inhibition of target gene expression and ultimately, the suppression of tumor cell proliferation [, , ].

Q2: How does the structure of MRT-10 contribute to its activity as a Smo antagonist?

A2: The structure of MRT-10 was optimized based on a pharmacophoric model for Smo inhibitors []. This model, derived from experimental data, highlighted the importance of three hydrogen bond acceptor groups and three hydrophobic regions []. Further structure-activity relationship (SAR) studies revealed that modifications to the acylthiourea core of MRT-10, specifically conversion to acylurea or acylguanidine derivatives, could retain or even enhance potency against the Hh pathway []. These findings suggest that specific hydrogen-bonding interactions within the Smo binding pocket are crucial for the activity of MRT-10 and its analogues [].

Q3: How does the potency of MRT-10 compare to other known Smo antagonists?

A3: MRT-10 demonstrates potent inhibitory activity against the Hh signaling pathway, comparable to or even exceeding that of established Smo antagonists like cyclopamine and Cur61414 [, ]. Notably, MRT-10 and its close structural analog, the acylguanidine derivative MRT-83, exhibit nanomolar IC50 values in various cell-based assays and effectively block BODIPY-cyclopamine binding to human Smo []. This level of potency rivals that of the clinical candidate GDC-0449, highlighting the therapeutic potential of MRT-10 and its derivatives [].

Q4: Has MRT-10 demonstrated efficacy in in vivo models?

A4: Yes, MRT-83, a potent acylguanidine derivative structurally related to MRT-10, has shown promising results in an in vivo model []. When stereotaxically injected into the lateral ventricle of adult mice, MRT-83 effectively inhibited the expression of Patched (Ptc) transcripts induced by Shh injection in the subventricular zone, a key area of adult neurogenesis []. This finding indicates that MRT-83, and by extension, the MRT family of compounds, can effectively block Shh signaling in vivo, further supporting their potential as therapeutic agents [].

Q5: Are there any known resistance mechanisms to MRT-10 or related compounds?

A5: While specific resistance mechanisms to MRT-10 have not been explicitly detailed in the provided research, the emergence of resistance to Smo antagonists is a known challenge in clinical settings []. Further investigation is needed to determine if MRT-10 might overcome these resistance mechanisms or if cross-resistance with existing Smo inhibitors is a concern.

Q6: What are the potential applications of MRT-10 and its derivatives in research and drug development?

A6: MRT-10 and its analogs represent valuable tools for further dissecting the complexities of Smo and Hh signaling [, ]. Their potent inhibitory activity and diverse chemical structures provide a platform for designing new generations of Smo antagonists with improved pharmacological properties. The development of such compounds holds significant promise for treating Hh-dependent tumors and potentially other diseases where modulating this pathway could be beneficial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.